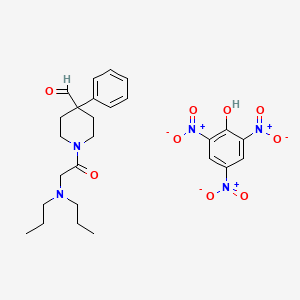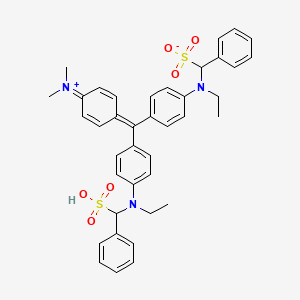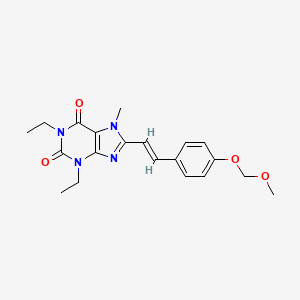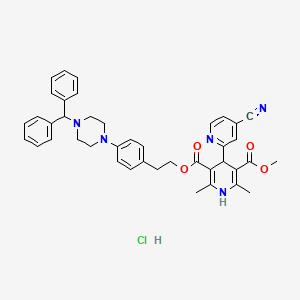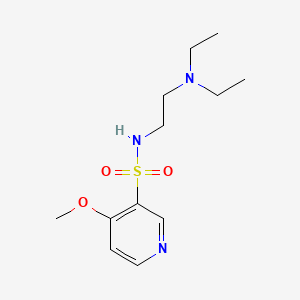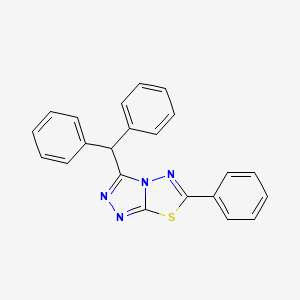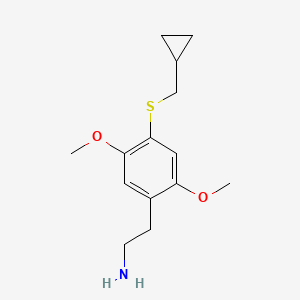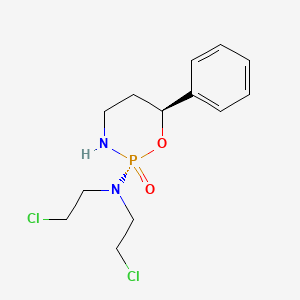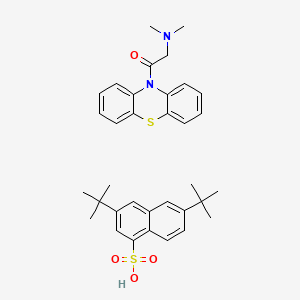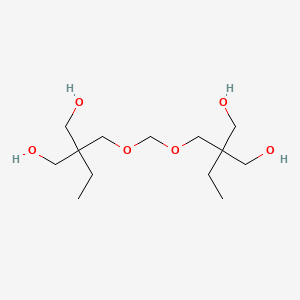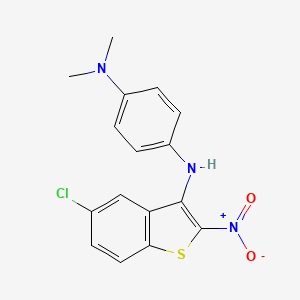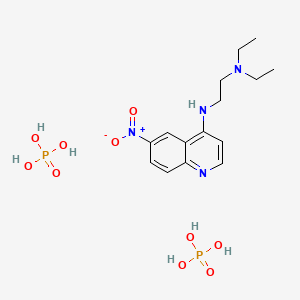
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a quinoline core substituted with a nitro group and a diethylaminoethyl side chain. The diphosphate salt form enhances its solubility and stability, making it suitable for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Nitration: The quinoline core is then nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 6-position.
Alkylation: The nitrated quinoline is then subjected to alkylation with diethylaminoethyl chloride in the presence of a base like sodium hydroxide to introduce the diethylaminoethyl side chain.
Formation of Diphosphate Salt: Finally, the compound is converted to its diphosphate salt form by reacting it with phosphoric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency.
化学反应分析
Types of Reactions
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The diethylaminoethyl side chain can undergo nucleophilic substitution reactions with various electrophiles.
Oxidation: The quinoline core can be oxidized under strong oxidizing conditions to form quinoline N-oxide.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Electrophiles like alkyl halides, bases like sodium hydroxide.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed
Reduction: 4-((2-(Diethylamino)ethyl)amino)-6-aminoquinoline.
Substitution: Various substituted quinoline derivatives.
Oxidation: Quinoline N-oxide derivatives.
科学研究应用
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Employed in the study of enzyme interactions and as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an antimalarial agent due to its structural similarity to quinoline-based drugs.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
作用机制
The mechanism of action of 4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate involves its interaction with specific molecular targets. In biological systems, it can intercalate into DNA, disrupting the replication process. The nitro group can undergo bioreduction to form reactive intermediates that can damage cellular components. The diethylaminoethyl side chain enhances its ability to penetrate cell membranes, increasing its efficacy.
相似化合物的比较
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Diethylaminoethyl Chloride: A reagent used in the synthesis of various diethylaminoethyl-substituted compounds.
Uniqueness
4-((2-(Diethylamino)ethyl)amino)-6-nitroquinoline diphosphate is unique due to its combination of a nitro group and a diethylaminoethyl side chain on the quinoline core. This unique structure imparts specific chemical and biological properties, making it valuable for various applications.
属性
CAS 编号 |
102259-66-5 |
|---|---|
分子式 |
C15H26N4O10P2 |
分子量 |
484.34 g/mol |
IUPAC 名称 |
N',N'-diethyl-N-(6-nitroquinolin-4-yl)ethane-1,2-diamine;phosphoric acid |
InChI |
InChI=1S/C15H20N4O2.2H3O4P/c1-3-18(4-2)10-9-17-15-7-8-16-14-6-5-12(19(20)21)11-13(14)15;2*1-5(2,3)4/h5-8,11H,3-4,9-10H2,1-2H3,(H,16,17);2*(H3,1,2,3,4) |
InChI 键 |
BAWIYGPDRGEZMQ-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCNC1=C2C=C(C=CC2=NC=C1)[N+](=O)[O-].OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



